Esreboxetine Metabolite C Esreboxetine Metabolite C A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.
Brand Name: Vulcanchem
CAS No.: 140431-52-3
VCID: VC0195888
InChI:
SMILES:
Molecular Formula: C17H19NO3
Molecular Weight: 285.35

Esreboxetine Metabolite C

CAS No.: 140431-52-3

Cat. No.: VC0195888

Molecular Formula: C17H19NO3

Molecular Weight: 285.35

Purity: > 95%

* For research use only. Not for human or veterinary use.

Esreboxetine Metabolite C - 140431-52-3

Specification

CAS No. 140431-52-3
Molecular Formula C17H19NO3
Molecular Weight 285.35
Appearance White Solid

Introduction

Metabolism of Esreboxetine

Metabolic Pathways

The metabolism of esreboxetine appears to follow pathways similar to those of related compounds in its class. While specific information on esreboxetine's metabolic profile is limited in the available data, insights can be drawn from related compounds. For instance, reboxetine is known to undergo metabolism via dealkylation, hydroxylation, and oxidation processes, followed by glucuronide or sulfate conjugation . The cytochrome P450 enzyme CYP3A4 plays a significant role in the metabolism of reboxetine, which has a half-life of approximately 12.5 hours .

Known Metabolites

Several metabolites of esreboxetine have been identified and characterized to varying degrees. The available data indicates at least three distinct metabolites:

MetaboliteMolecular FormulaMolecular Weight (g/mol)Catalog Reference
Esreboxetine Metabolite AC19H23NO4329.40Not provided
Esreboxetine Metabolite BC19H23NO4329.40Not provided
Esreboxetine Metabolite CC17H19NO3285.35E-073003
3-Morpholine MetaboliteC19H21NO4327.38Not provided

Esreboxetine Metabolite C: Chemical Properties

Physical and Chemical Properties

Analytical Methods for Esreboxetine Metabolite C

Reference Standards

Research Applications of Esreboxetine Metabolite C

Use in Metabolic Studies

Comparative Analysis of Esreboxetine Metabolites

Structural Variations Among Metabolites

The identified metabolites of esreboxetine display distinct structural modifications of the parent compound:

MetaboliteStructural Modification (compared to esreboxetine)Potential Metabolic Process
Metabolite AAddition of oxygen (C19H23NO4)Hydroxylation
Metabolite BAddition of oxygen (C19H23NO4)Hydroxylation at different position
Metabolite CLoss of C2H4 (C17H19NO3)Deethylation
3-Morpholine MetaboliteLoss of 2H and addition of O (C19H21NO4)Oxidation

Position in Metabolic Pathway

Based on the molecular formulas and common metabolic processes, Esreboxetine Metabolite C likely results from a deethylation reaction, potentially involving the ethoxy group present in the parent compound . This metabolic transformation represents a Phase I biotransformation, typically mediated by cytochrome P450 enzymes. The specifics of this metabolic process, including the responsible enzymes and reaction kinetics, remain to be fully characterized.

Future Research Directions

Characterization Needs

Further research on Esreboxetine Metabolite C should focus on several key areas:

  • Complete structural elucidation using advanced spectroscopic techniques

  • Assessment of pharmacological activity at norepinephrine transporters and related targets

  • Determination of pharmacokinetic parameters, including half-life and distribution

  • Evaluation of potential contribution to therapeutic and adverse effects

  • Identification of enzymatic systems responsible for its formation

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